9-(Benzenesulfonyl)-1-bromocarbazole
Description
9-(Benzenesulfonyl)-1-bromocarbazole is a halogenated carbazole derivative featuring a bromine atom at the 1-position and a benzenesulfonyl group at the 9-position. Carbazoles are heteroaromatic compounds widely studied for their electronic, optoelectronic, and pharmaceutical applications.
Properties
Molecular Formula |
C18H12BrNO2S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
9-(benzenesulfonyl)-1-bromocarbazole |
InChI |
InChI=1S/C18H12BrNO2S/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)23(21,22)13-7-2-1-3-8-13/h1-12H |
InChI Key |
NSOKYWLNGHYBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzenesulfonyl)-1-bromocarbazole typically involves the bromination of 9H-carbazole followed by the introduction of a benzenesulfonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The sulfonylation step involves the reaction of the brominated carbazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-(Benzenesulfonyl)-1-bromocarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted carbazole derivatives.
Oxidation Reactions: Formation of carbazole-3,6-dione.
Reduction Reactions: Formation of dihydrocarbazole derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
9-(Benzenesulfonyl)-1-bromocarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-(Benzenesulfonyl)-1-bromocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
a. 9-(4-Bromobutyl)-9H-carbazole
- Structure : Substituted with a 4-bromobutyl chain at the 9-position instead of a benzenesulfonyl group.
- Synthesis: Synthesized via alkylation of carbazole with 1,4-dibromobutane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Yield: 89.5% after recrystallization from ethanol .
- The benzenesulfonyl group in the target compound is electron-withdrawing, which may reduce nucleophilic reactivity at the carbazole core compared to the electron-neutral bromobutyl group.
b. 7-[4-(4-Chlorobenzyloxy)benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Structure : A sulfonated benzazepine derivative with a chlorobenzyloxy substituent and methoxy group.
- Application : Patented as an antipsychotic agent, highlighting the pharmacological relevance of sulfonated aromatic systems .
- Key Differences :
- The benzazepine core contrasts with the carbazole scaffold, altering π-conjugation and electronic properties.
- The chlorine and methoxy substituents in this compound may enhance metabolic stability compared to bromine in the target compound.
2.2 Physicochemical Properties
2.3 Reactivity and Stability
- Benzenesulfonyl Group :
- Bromine Substituent :
Research Implications and Gaps
- Synthesis Optimization : While 9-(4-bromobutyl)-9H-carbazole achieves high yields (89.5%) , the target compound’s synthesis may require modified conditions due to the sulfonyl group’s steric and electronic effects.
- Application Potential: The antipsychotic activity of sulfonated benzazepines suggests possible CNS applications for this compound, though pharmacological data are absent in the evidence.
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